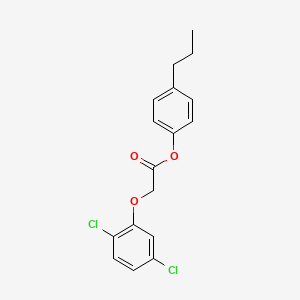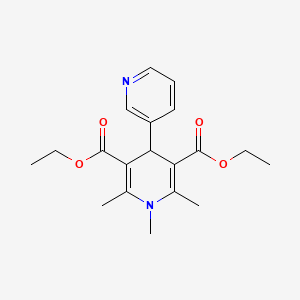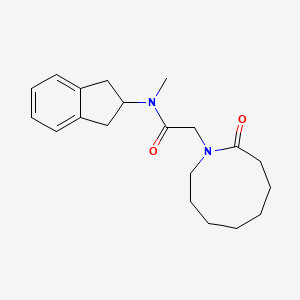
(3R*,4S*)-4-(3-methoxyphenyl)-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to the one of interest, often involves multistep reactions that include the formation of pyrrolidine rings and the attachment of functional groups. For instance, Nguyen and Dai (2023) described the synthesis of pyrrolidine-2,3-dione derivatives through a three-component reaction, highlighting the versatility and reactivity of pyrrolidine structures in organic synthesis (Nguyen & Dai, 2023). Additionally, Kotian et al. (2005) presented an asymmetric 1,3-dipolar cycloaddition method for synthesizing (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, demonstrating the utility of cycloaddition reactions in constructing pyrrolidine rings with specific stereochemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of complex organic molecules. Techniques such as NMR (1H, 13C), HSQC, HMBC, and high-resolution mass spectrometry (HRMS) are commonly employed for structural determination. For example, Nguyen and Dai (2023) utilized these techniques to confirm the structure of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, leveraging their reactive sites for further functionalization. Alizadeh et al. (2007) described a multicomponent reaction for synthesizing highly functionalized pyrrolidin-2-ones, showcasing the chemical versatility of pyrrolidine cores (Alizadeh, Rezvanian, & Zhu, 2007). This exemplifies the compound's capacity for engaging in complex chemical transformations, which is essential for its potential applications.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The synthesis and study of related pyrrolidine compounds provide insights into these aspects. For instance, the crystalline structure and solubility can be inferred from the molecular arrangement and functional groups present in the compound, although specific studies on the compound of interest were not found in the searched papers.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications in synthesis and drug design. The studies by Nguyen and Dai (2023) and Kotian et al. (2005) provide a foundation for understanding the reactivity of pyrrolidine derivatives, indicating their potential in organic synthesis and medicinal chemistry applications (Nguyen & Dai, 2023); (Kotian, Lin, El-Kattan, & Chand, 2005).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-11-19(22(28-15)16-7-4-3-5-8-16)23(26)25-13-20(21(24)14-25)17-9-6-10-18(12-17)27-2/h3-12,20-21H,13-14,24H2,1-2H3/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPBGZJAWQEQR-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CC(C(C3)N)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-(3-methoxyphenyl)-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[ethyl(methyl)amino]sulfonyl}piperidin-3-yl)benzoic acid](/img/structure/B5678167.png)


![1-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5678185.png)
![9-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678195.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678196.png)



![1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5678229.png)
![3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5678236.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B5678237.png)

![8-(5-chloro-2-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678254.png)